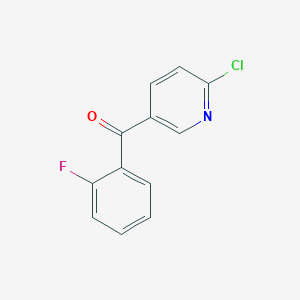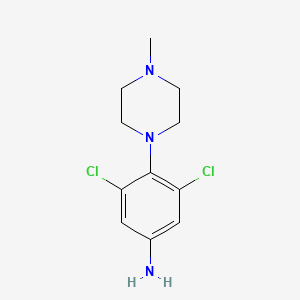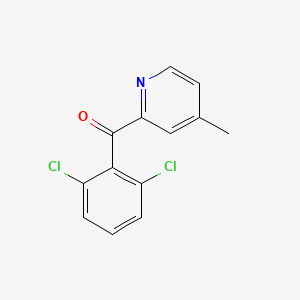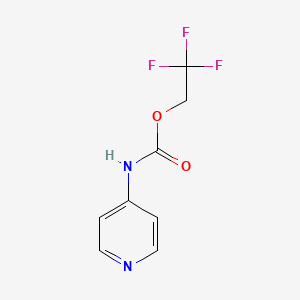
2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
説明
“2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate” is a chemical compound with the IUPAC name 2,2,2-trifluoroethyl 4-pyridinylmethylcarbamate . It has a molecular weight of 234.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-1-3-13-4-2-7/h1-4H,5-6H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 234.18 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the sources I accessed.科学的研究の応用
Herbicidal Activity
The compound has been explored for its potential in agriculture, particularly in its herbicidal activity against weeds and its phytotoxicity against transplanted rice. The herbicidal efficacy was noted to vary with the structure of the compound, particularly the aryl group and carbamoyl group. One of the analogs demonstrated excellent herbicidal efficacy as a new candidate for paddy rice herbicide without showing phytotoxicity to the rice, indicating its potential for selective weed management in crop fields (Nakayama et al., 2012).
Synthesis of Heterocyclic Compounds
It also serves as a key component in the synthesis of various heterocyclic compounds. A catalyst-free synthesis technique utilizing the compound has been developed, which is suitable for the high-yielding synthesis of a wide range of substituted carbamates. This environmentally friendly technique opens pathways for the production of compounds with potential applications in various fields, including pharmaceuticals and materials science (Kasatkina et al., 2021).
Electronic and Optical Applications
The compound's derivatives have been employed in the production of materials for electronic and optical applications, such as organic light-emitting diodes (OLEDs). This involves the study and manipulation of electrochemical properties and the exploration of host materials for these devices, indicating its importance in the development of advanced electronic and photonic technologies (Zhao et al., 2020).
Molecular Functionalization
The compound plays a crucial role in the functionalization of molecules, specifically in the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines. This process is vital for the preparation of complex molecules with desired functional groups, showcasing its significance in synthetic chemistry and material science (Schlosser & Marull, 2003).
Safety and Hazards
特性
IUPAC Name |
2,2,2-trifluoroethyl N-pyridin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-1-3-12-4-2-6/h1-4H,5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKKWJBKQQNTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



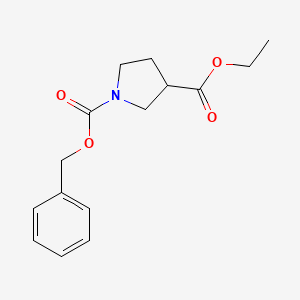



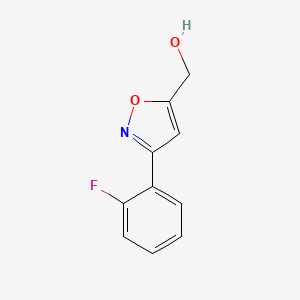

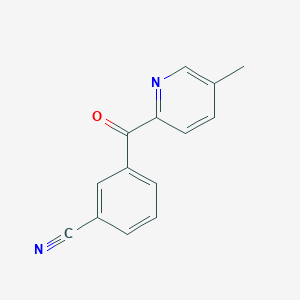
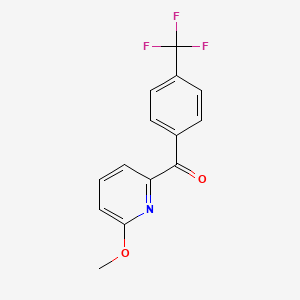
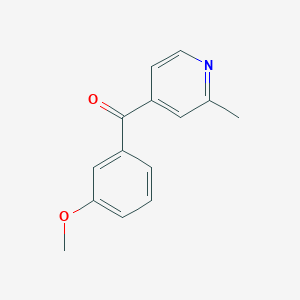
![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-](/img/structure/B1463315.png)
